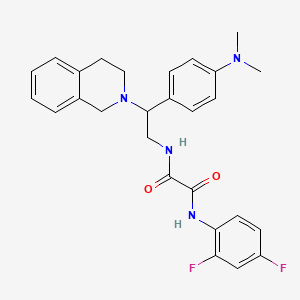
N1-(2,4-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2,4-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C27H28F2N4O2 and its molecular weight is 478.544. The purity is usually 95%.
BenchChem offers high-quality N1-(2,4-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,4-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Orexin Receptor Antagonism and Sleep Modulation
Research into the blockade of orexin receptors, particularly through compounds targeting orexin-1 and orexin-2 receptors, has shown promising applications in sleep modulation. Orexins are neuropeptides involved in the regulation of wakefulness. Selective antagonism of these receptors can induce sleep, with potential therapeutic applications in sleep disorders. Studies have explored the differential roles of these receptors in sleep architecture and the impact of their pharmacological blockade on sleep and wakefulness, offering insights into the design of novel sleep-promoting agents (Dugovic et al., 2009).
Anticancer Activities and Novel Therapeutic Agents
The search for new anticancer agents has led to the synthesis and evaluation of compounds with diverse structures, including those related to isoquinoline derivatives. Such studies have identified compounds showing moderate to high levels of antitumor activities against various cancer cell lines. The mechanisms of action, such as cell cycle arrest and induction of apoptosis, have been explored, contributing to the development of potential anticancer therapies (Fang et al., 2016).
Photophysical Properties and Molecular Electronics
Investigations into the photophysical properties of compounds, including those with amino and quinoline components, have revealed applications in molecular electronics, such as molecular logic switches. These studies explore how modifications in chemical structure influence photophysical behavior, solvatochromism, and acidochromism, providing a foundation for the development of advanced materials for electronic applications (Uchacz et al., 2016).
Synthesis of Novel Compounds with Potential Biological Activities
The synthesis of new chemical entities, including those based on quinoline and naphthalimide frameworks, has been pursued to discover molecules with potential biological activities, such as antimicrobial and myorelaxant effects. These efforts aim to expand the repertoire of compounds available for further pharmacological evaluation and potential therapeutic use (Desai et al., 2007).
特性
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F2N4O2/c1-32(2)22-10-7-19(8-11-22)25(33-14-13-18-5-3-4-6-20(18)17-33)16-30-26(34)27(35)31-24-12-9-21(28)15-23(24)29/h3-12,15,25H,13-14,16-17H2,1-2H3,(H,30,34)(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJLEHVDAYFRBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

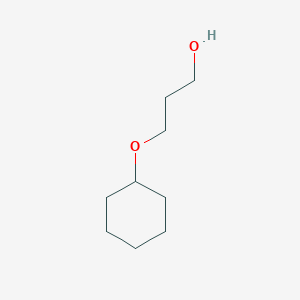



![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2649698.png)


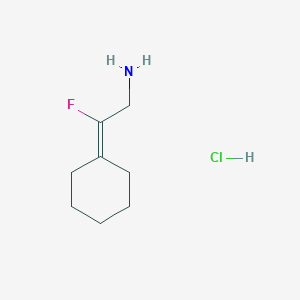
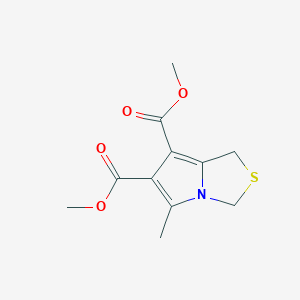
![9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2649708.png)
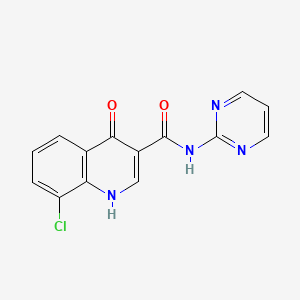

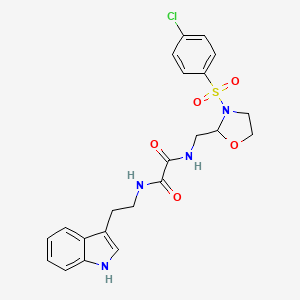
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2649713.png)